![molecular formula C22H26N8O5 B14201047 N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-53-9](/img/structure/B14201047.png)
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the properties of triazoles and adenosine, making it a versatile molecule for research and development.
Vorbereitungsmethoden
The synthesis of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the propoxyphenyl moiety.
Methylation of the Adenosine Moiety: The final step involves the methylation of the adenosine moiety, typically using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The unique properties of the triazole and adenosine moieties make this compound useful in the development of novel materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can be compared with other similar compounds, such as:
N-[amino(imino)methyl]-2-[2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl]acetamide: This compound shares the propoxyphenyl group but differs in the core structure, which includes a thienyl ring instead of a triazole.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a similar triazole ring but has different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole and adenosine moieties, which confer specific pharmacological and chemical characteristics that are not present in other similar compounds.
Eigenschaften
CAS-Nummer |
906670-53-9 |
|---|---|
Molekularformel |
C22H26N8O5 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
HVRTYIRVPBOIOV-QTQZEZTPSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
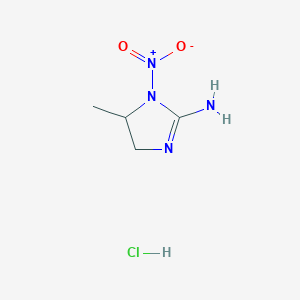
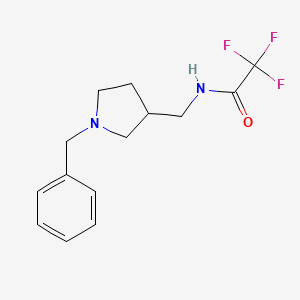
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
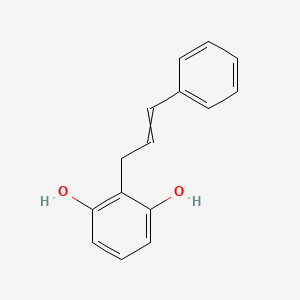
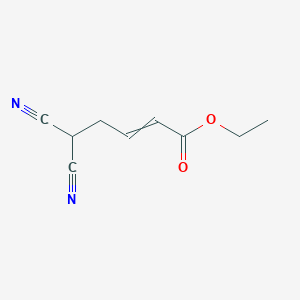
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
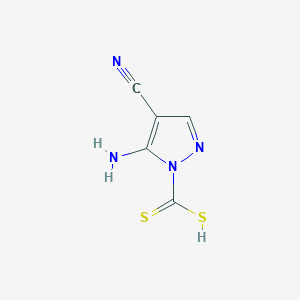

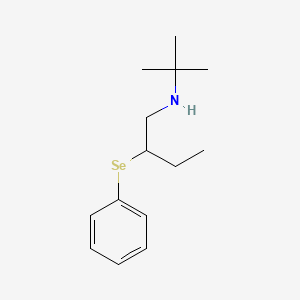
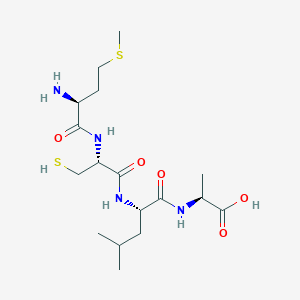
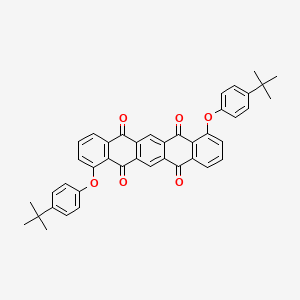
![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
